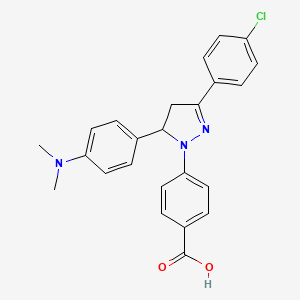

4-(3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Description

This compound is a pyrazoline derivative characterized by a central 4,5-dihydro-1H-pyrazole ring substituted at the 3-position with a 4-chlorophenyl group and at the 5-position with a 4-(dimethylamino)phenyl group. The pyrazoline core is further linked to a benzoic acid moiety via a methylene bridge at the 1-position.

Pyrazolines are well-documented for their pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory effects . However, the specific biological profile of this compound remains underexplored in the provided literature.

Properties

IUPAC Name |

4-[5-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-3,4-dihydropyrazol-2-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN3O2/c1-27(2)20-11-5-17(6-12-20)23-15-22(16-3-9-19(25)10-4-16)26-28(23)21-13-7-18(8-14-21)24(29)30/h3-14,23H,15H2,1-2H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBXQRTYZFWXCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a member of the pyrazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into the biological activities associated with this compound, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, aminopyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study reported that related pyrazole compounds had IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines, demonstrating their potential as anticancer agents .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Aminopyrazoles have been noted for their ability to reduce inflammation in various models. In vitro studies showed that certain derivatives could influence LPS-induced glial inflammation and oxidative neurotoxicity in neuronal cell lines . This suggests that our compound may also exhibit similar anti-inflammatory effects.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. The presence of phenolic groups in the structure may enhance its antioxidant capacity. Previous studies have demonstrated that related compounds possess strong antioxidant activities across various assays (e.g., ABTS, FRAP), indicating a promising profile for the compound under consideration .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly affect potency and selectivity against target cells. For example, introducing different alkyl or aryl groups at position N1 can lead to variations in antiproliferative activity against cancer cells .

Case Study 1: Anticancer Activity

A study focused on a series of pyrazole derivatives demonstrated that one particular derivative exhibited a significant reduction in cell viability in HepG2 (liver cancer) and HeLa (cervical cancer) cell lines with growth inhibition percentages of 54.25% and 38.44%, respectively . This highlights the potential application of our compound in cancer therapy.

Case Study 2: Neuroprotective Effects

In vivo studies showed that certain aminopyrazole derivatives could reduce microglial activation and astrocyte proliferation in models of neuroinflammation . Such findings suggest that our compound may serve as a lead structure for developing neuroprotective agents.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | IC50 values ranging from 73 to 84 mg/mL | |

| Anti-inflammatory | Reduced LPS-induced inflammation | |

| Antioxidant | Strong activity in ABTS and FRAP assays |

Table 2: Structure-Activity Relationship Insights

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

A comparison of key structural and functional attributes with analogous pyrazoline derivatives is summarized below:

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The benzenesulfonamide group in enhances carbonic anhydrase inhibition due to its strong hydrogen-bonding capacity, contrasting with the benzoic acid group in the target compound, which may exhibit weaker enzyme interaction but improved solubility.

Halogen Substituent Impact: Chlorophenyl groups (as in the target compound and ) improve lipophilicity and membrane permeability compared to non-halogenated analogs. However, brominated analogs (e.g., ) may exhibit stronger van der Waals interactions but reduced metabolic stability .

Hybrid Scaffolds :

- Thiazole-triazole hybrids (e.g., ) demonstrate enhanced antimicrobial activity due to synergistic interactions between heterocyclic moieties. The target compound’s benzoic acid group may limit such synergies but could favor anti-inflammatory or analgesic applications .

Physicochemical and Computational Insights

- Electrostatic Potential: Computational studies using tools like Multiwfn could elucidate differences in charge distribution between the target compound and sulfonamide/thiazole analogs, guiding structure-activity relationship (SAR) optimization.

- Crystal Packing : Structural data from isostructural chloro/bromo derivatives (e.g., ) suggest that halogen atoms influence intermolecular contacts (e.g., C–X···π interactions), which may correlate with crystallinity or stability in drug formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.